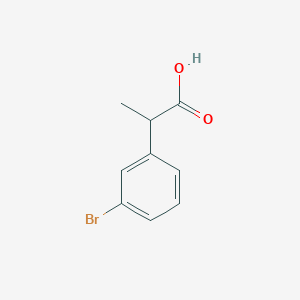
2-(3-Bromophenyl)propanoic acid
Cat. No. B057263
Key on ui cas rn:
53086-52-5
M. Wt: 229.07 g/mol
InChI Key: QLHMQZFTSIHQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08193183B2
Procedure details


A solution of LDA in THF/n-heptane/ethylbenzene (1.8M, 23.25 mL, 41.85 mmol) is cooled down to −78° C. and added a solution of 3-bromophenylacetic acid [3 g, 13.95 mmol, Intermediate (68)] in THF (7 mL) dropwise over 15 minutes. The mixture is stirred for 1 h at −78° C. and treated dropwise with methyl iodide (6.34 g, 44.64 mmol) over 15 minutes. The reaction mixture is warmed up to room temperature and after stirring overnight, the mixture is quenched with 2N hydrochloric acid and concentrated to remove THF. The residue is diluted with ether, washed twice with 2 N hydrochloric acid (20 mL) and extracted twice with 10% sodium hydroxide (20 mL). The combined sodium hydroxide extracts are acidified with 6 N hydrochloric acid to pH=1 and extracted three times with ether (50 mL). Combined organic extracts are washed with brine, dried over sodium sulfate and concentrated to obtain 2-(3-bromo-phenyl)-propionic acid [3 g, 100%, Intermediate (69)] as a solid, which is used without further purification. LC/MS: 229 (M+H).

Name
THF n-heptane ethylbenzene
Quantity
23.25 mL
Type
reactant
Reaction Step One





Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[Li+].[CH3:2]C([N-]C(C)C)C.C1COCC1.CCCCCCC.C(C1C=CC=CC=1)C.[Br:29][C:30]1[CH:31]=[C:32]([CH2:36][C:37]([OH:39])=[O:38])[CH:33]=[CH:34][CH:35]=1.CI>C1COCC1>[Br:29][C:30]1[CH:31]=[C:32]([CH:36]([CH3:2])[C:37]([OH:39])=[O:38])[CH:33]=[CH:34][CH:35]=1 |f:0.1,2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
|
Name
|
THF n-heptane ethylbenzene
|
|
Quantity
|
23.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1.CCCCCCC.C(C)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
6.34 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 1 h at −78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is warmed up to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
after stirring overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture is quenched with 2N hydrochloric acid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove THF
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue is diluted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 2 N hydrochloric acid (20 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with 10% sodium hydroxide (20 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with ether (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Combined organic extracts are washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=CC1)C(C(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
